Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-
Description
The compound "Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-" is a structurally intricate phenol derivative featuring a naphthalenyl core modified with a tetrahydro ring system. Key structural attributes include:
- Phenol backbone: The hydroxyl group at the ortho position (2-position) is critical for reactivity and intermolecular interactions.
- Naphthalenyl substituent: A partially hydrogenated naphthalene ring (1,2,3,4-tetrahydro) is methylated at the 1-position, enhancing steric bulk and influencing electronic properties.
- Protective groups: A tert-butyldimethylsilyl (TBDMS) ether at the 6-position serves as a protective group for the hydroxyl moiety, improving stability and modulating solubility .
Synthetic routes likely involve ortho-selective C–H functionalization of phenol (e.g., Ru- or Cu-catalyzed alkylation) and oxidative coupling strategies for ethenyl bridge formation . The TBDMS group may be introduced via silylation under anhydrous conditions .
Properties
Molecular Formula |
C26H36O2Si |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-[3-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]prop-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H36O2Si/c1-19(22-12-8-9-13-24(22)27)18-26(5)16-10-11-20-17-21(14-15-23(20)26)28-29(6,7)25(2,3)4/h8-9,12-15,17,27H,1,10-11,16,18H2,2-7H3 |
InChI Key |
FIXPVOZHASDAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Silylation Reaction
One of the most common methods for preparing this compound involves the silylation of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically proceeds as follows:
- Starting Material : A suitable phenolic compound with an available hydroxyl group.
- Reagents : tert-butyldimethylsilyl chloride (TBDMS-Cl), a base (such as triethylamine).
The general reaction can be represented as:
$$
\text{Phenol + TBDMS-Cl} \xrightarrow{\text{Base}} \text{Silylated Phenol}
$$
This method effectively protects the hydroxyl group and enhances the compound's stability during further reactions.
Alkylation Reaction
Following silylation, an alkylation step can introduce the naphthalene moiety. This is accomplished using a suitable alkyl halide or other alkylating agent under basic conditions:
- Reagents : Naphthalene derivative (e.g., 6-hydroxy-1-methyl-3,4-dihydro-2H-naphthalen-1-one), base (e.g., sodium hydride).
The reaction can be summarized as:
$$
\text{Silylated Phenol + Naphthalene Derivative} \xrightarrow{\text{Base}} \text{Phenolic Compound with Naphthalene}
$$
Ethenyl Group Introduction
To introduce the ethenyl group into the structure, a Wittig reaction or a similar method may be employed:
- Reagents : Phosphonium ylide derived from an appropriate aldehyde.
The overall transformation can be depicted as follows:
$$
\text{Phenolic Compound with Naphthalene + Phosphonium Ylide} \rightarrow \text{Final Product}
$$
Summary of Preparation Methods
| Method | Description | Key Reagents |
|---|---|---|
| Silylation | Protects hydroxyl group using TBDMS-Cl | TBDMS-Cl, Triethylamine |
| Alkylation | Introduces naphthalene moiety | Naphthalene derivative, Sodium Hydride |
| Ethenyl Group Addition | Introduces ethenyl group via Wittig reaction | Phosphonium ylide |
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic or naphthalenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Materials Science
Phenolic compounds are widely used in the production of polymers and resins due to their thermal stability and resistance to degradation. The specific compound in focus serves as a building block in the synthesis of advanced materials.
Applications in Polymer Chemistry
- Synthesis of Silicones : The incorporation of siloxane groups enhances the thermal and mechanical properties of polymers.
- Adhesives and Sealants : Its unique structure allows for improved adhesion properties in various substrates, making it suitable for industrial applications.
Pharmaceuticals
Phenolic compounds are often explored for their biological activities. The compound's structure suggests potential applications in drug development.
Potential Pharmacological Uses
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates that phenolic compounds can exhibit antimicrobial effects against various pathogens.
Environmental Science
The environmental impact of phenolic compounds is an area of growing concern. The specific compound's ecological footprint is being studied to assess its safety and regulatory compliance.
Ecotoxicity Assessments
- Persistence and Bioaccumulation : Screening assessments have indicated that similar phenolic compounds may possess persistence in the environment and potential bioaccumulation risks .
- Regulatory Frameworks : Various agencies are evaluating these compounds under environmental protection regulations to ensure they do not pose significant risks to human health or ecosystems .
Case Study 1: Industrial Applications
A study conducted on the use of phenolic compounds in industrial adhesives highlighted their effectiveness in enhancing bond strength and resistance to heat. The findings revealed that formulations incorporating such compounds could significantly outperform traditional adhesives .
Case Study 2: Antioxidant Research
Research into the antioxidant capacities of phenolic derivatives has shown promising results. A comparative analysis indicated that certain derivatives exhibit higher radical scavenging activities than well-known antioxidants like butylated hydroxytoluene (BHT) .
Mechanism of Action
The mechanism of action of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Regioselectivity and Electronic Effects
- Substituent impact: The TBDMS ether at the 6-position of the tetrahydro-naphthalenyl ring exerts strong electron-withdrawing effects, directing electrophilic attacks to the less hindered ortho position of the phenol .
- Comparative UV spectra : Naphthol derivatives with electron-withdrawing groups (e.g., TBDMS) exhibit hypsochromic shifts (λmax ~270 nm) compared to methoxy-substituted analogs (λmax ~290 nm) due to reduced conjugation .
- Hydrogen bonding : Intramolecular O–H···π interactions in the target compound may stabilize its conformation, akin to β-naphthol derivatives with fused triazoles .
Stability and Degradation
Biological Activity
Phenol derivatives are significant in various biological applications due to their diverse pharmacological properties. The compound , Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- , is a complex phenolic compound that exhibits notable biological activities. This article delves into its biological activity, including its mechanisms of action, toxicological data, and potential applications.
- Chemical Formula : C23H32O2
- Molecular Weight : 340.4990 g/mol
- CAS Registry Number : 119-47-1
- IUPAC Name : Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-
Structure
The structural complexity of this compound is indicative of its potential interactions within biological systems. The presence of a silyl ether group and a naphthalene moiety suggests a multifaceted interaction profile.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. Studies indicate that phenolic antioxidants can protect cellular components from oxidative damage by neutralizing reactive oxygen species (ROS) .
Antifungal Activity
Research has demonstrated that certain phenolic compounds exhibit antifungal properties. For instance, studies on related phenolic structures have shown efficacy against various fungal strains by inhibiting fungal growth and spore germination . The docking studies suggest that the compound effectively binds to key enzymes in fungal metabolism, potentially disrupting their function.
Toxicological Data
Toxicity assessments reveal that the compound has a relatively low toxicity profile at certain concentrations. In rodent studies, no significant adverse effects were observed at doses below the no observable adverse effect level (NOAEL) of 300 ppm . However, higher concentrations led to increased liver weights and body weight suppression in test subjects.
Genotoxicity
Extensive testing has indicated that this compound is not genotoxic. In vitro and in vivo assays have shown no significant mutagenic effects when subjected to various test conditions . This safety profile enhances its potential for use in pharmaceuticals and agrochemicals.
Study on Plant Growth Promotion
A notable study investigated the plant growth-promoting effects of related phenolic compounds. The results indicated that these compounds could enhance plant growth by increasing nutrient uptake and providing antifungal protection against pathogens such as Pithomyces atro-olivaceous . This suggests potential agricultural applications for the compound.
Environmental Impact Assessment
An environmental tier assessment highlighted the need for careful monitoring of phenolic compounds due to their persistence in the environment and potential bioaccumulation . While the compound exhibits beneficial biological activities, its environmental impact must be considered in its application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?
- Methodological Answer : The TBDMS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole in anhydrous DMF or dichloromethane. For sterically hindered substrates (e.g., tetrahydro-naphthalenyl), extended reaction times (12–24 hours) and elevated temperatures (40–50°C) may improve yields. Post-synthesis, purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C NMR to identify key signals:
- Phenolic OH : Downfield shift (~5–6 ppm) in H NMR (if not protected).
- Silyl ether : C signal for Si(CH)C(CH) at ~18–25 ppm.
- HRMS : Confirm molecular ion [M+H] or [M+Na] with <2 ppm mass accuracy.
- IR : Absorbance for -OH (if free) at ~3200–3600 cm and Si-O-C at ~1100 cm.
- Reference analogous compounds in for spectral benchmarking .
Q. What purification methods are suitable for isolating this compound from reaction mixtures?
- Methodological Answer : Use flash chromatography with silica gel and a gradient of hexane/ethyl acetate (e.g., 9:1 to 7:3). For polar byproducts, consider reverse-phase HPLC with acetonitrile/water. Crystallization from ethanol or dichloromethane/hexane mixtures may enhance purity if the compound is crystalline .
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl group influence the stability and reactivity of the phenolic hydroxyl group under acidic/basic conditions?
- Methodological Answer :
- The TBDMS group protects the -OH group from oxidation and nucleophilic substitution. Stability tests in 0.1 M HCl (24 hours) and 0.1 M NaOH (24 hours) can assess deprotection kinetics.
- Computational studies (DFT) can predict bond dissociation energies (BDEs) for Si-O vs. C-O bonds under varying pH.
- Comparative data from suggests TBDMS ethers are stable in mild acids but cleaved by fluoride ions (e.g., TBAF) .
Q. What strategies mitigate steric hindrance during functionalization of the ethenyl group adjacent to the naphthalenyl moiety?
- Methodological Answer :
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) with bulky ligands (XPhos) to enhance regioselectivity.
- Solvent Effects : Low-polarity solvents (toluene) reduce competing side reactions.
- Temperature Control : Reactions at 60–80°C balance activation energy and decomposition risks.
- highlights similar steric challenges in silylated intermediates .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Perform DFT calculations (Gaussian 16) to optimize geometry and simulate reaction pathways.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Compare with experimental data (e.g., NMR shifts) for validation. Reference for thermodynamic parameters .
Contradictions and Limitations
- and provide conflicting solvent recommendations for silylation (DMF vs. DCM). This may reflect substrate-specific solubility; pre-screening solvents is advised.
- No direct ecotoxicological data exists for this compound (see , Q4). Researchers should conduct biodegradation assays (OECD 301) to address environmental risks .
Notes
- Avoid abbreviations; use full chemical names (e.g., "tert-butyldimethylsilyl" instead of "TBDMS").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
